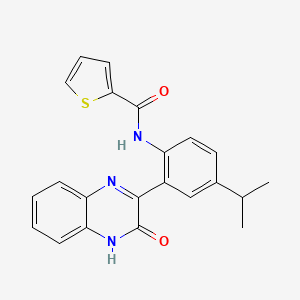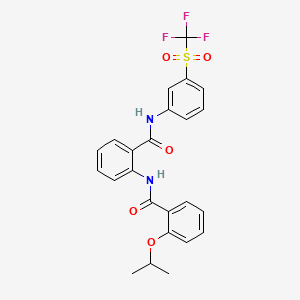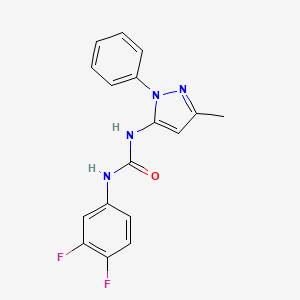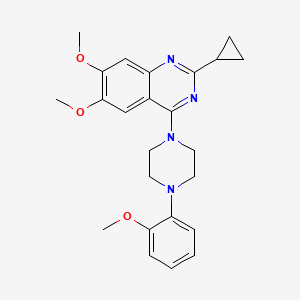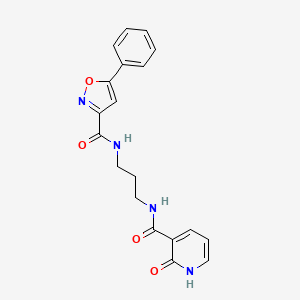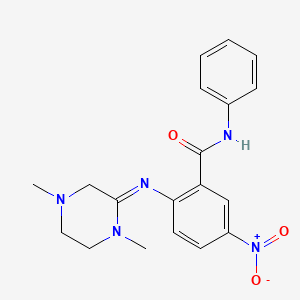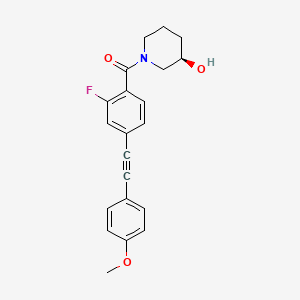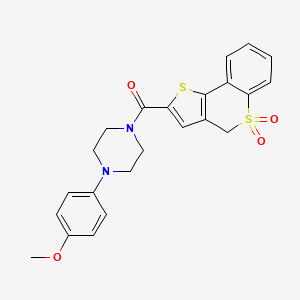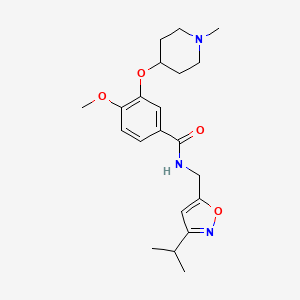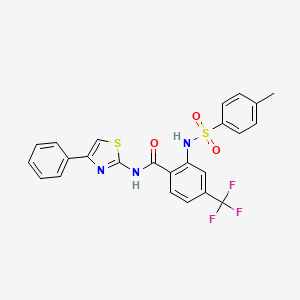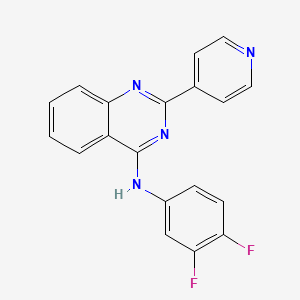
Molybdenum disilver tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum disilver tetraoxide is an inorganic compound with the chemical formula Ag₂MoO₄ It is a silver molybdate, where molybdenum is in the oxidation state +6
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum disilver tetraoxide can be synthesized through various methods, including solid-state reactions and precipitation techniques. One common method involves the reaction of silver nitrate (AgNO₃) with sodium molybdate (Na₂MoO₄) in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as hydrothermal synthesis. This method involves the reaction of silver and molybdenum precursors under high pressure and temperature conditions in an autoclave. The hydrothermal method allows for better control over the particle size and morphology of the final product.
Chemical Reactions Analysis
Types of Reactions: Molybdenum disilver tetraoxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: Under specific conditions, it can be reduced to lower oxidation states of molybdenum.
Substitution: It can participate in substitution reactions where the silver ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution Reactions: These reactions typically involve the use of other metal salts in aqueous solutions.
Major Products Formed:
Oxidation: The major products depend on the specific reaction conditions but may include higher oxidation state molybdenum compounds.
Reduction: Reduced forms of molybdenum, such as molybdenum dioxide (MoO₂), can be formed.
Substitution: The products vary based on the substituting cation but generally include new metal molybdates.
Scientific Research Applications
Molybdenum disilver tetraoxide has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research is ongoing to explore its potential antimicrobial properties.
Medicine: Its potential use in medical imaging and as a therapeutic agent is being investigated.
Industry: It is used in the production of advanced materials, including sensors and electronic devices.
Mechanism of Action
The mechanism by which molybdenum disilver tetraoxide exerts its effects is primarily through its redox properties. It can facilitate electron transfer reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application but generally include interactions with organic and inorganic substrates.
Comparison with Similar Compounds
Molybdenum trioxide (MoO₃): Known for its use in catalysis and as a precursor to other molybdenum compounds.
Silver molybdate (Ag₂MoO₄): Similar in composition but with different structural and electronic properties.
Molybdenum dioxide (MoO₂): A reduced form of molybdenum oxide with distinct chemical behavior.
Properties
CAS No. |
13765-74-7 |
|---|---|
Molecular Formula |
AgMoO |
Molecular Weight |
219.82 g/mol |
IUPAC Name |
molybdenum;oxosilver |
InChI |
InChI=1S/Ag.Mo.O |
InChI Key |
QGGYFTDRNKQQNT-UHFFFAOYSA-N |
SMILES |
[Mo+6].[Ag+].[Ag+].[O-2].[O-2].[O-2].[O-2] |
Canonical SMILES |
O=[Ag].[Mo] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Molybdenum disilver tetraoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


